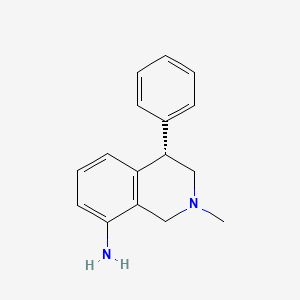

(-)-Nomifensine

Descripción

Propiedades

Número CAS |

89664-18-6 |

|---|---|

Fórmula molecular |

C16H18N2 |

Peso molecular |

238.33 g/mol |

Nombre IUPAC |

(4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |

InChI |

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1 |

Clave InChI |

XXPANQJNYNUNES-AWEZNQCLSA-N |

SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |

SMILES isomérico |

CN1C[C@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |

SMILES canónico |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Nomifensine on DAT and NET

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomifensine is a tetrahydroisoquinoline antidepressant that functions as a potent inhibitor of dopamine (DAT) and norepinephrine (NET) transporters. This document provides a detailed examination of the mechanism of action of its enantiomers on these transporters. Contrary to some initial assumptions, pharmacological activity, particularly the inhibition of catecholamine uptake, resides almost exclusively in the (+)-enantiomer. This guide will synthesize the available quantitative data, detail the experimental protocols used to elucidate these findings, and provide visual representations of the key mechanisms and workflows. While much of the literature focuses on the racemic mixture, this guide will distinguish the activities of the enantiomers wherever possible and highlight the stereoselective nature of nomifensine's interaction with DAT and NET.

Core Mechanism of Action: Competitive Inhibition

Nomifensine exerts its effects by acting as a competitive inhibitor at the substrate-binding sites of both the dopamine and norepinephrine transporters. By binding to these sites, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

The inhibitory activity on catecholamine uptake is stereoselective, with the (+)-enantiomer of nomifensine being responsible for this effect[1]. The binding of nomifensine to DAT is also dependent on the presence of sodium ions, which is a characteristic feature of its association with the dopamine uptake pump[2].

dot

Caption: Competitive inhibition of DAT and NET by (+)-Nomifensine.

Quantitative Pharmacological Data

The majority of published data pertains to racemic (±)-nomifensine. Studies on the individual enantiomers have demonstrated that the inhibitory activity on catecholamine uptake is almost exclusively found in the (+)-enantiomer[1].

Table 1: Binding Affinity (Ki) of (±)-Nomifensine

| Target | Ki (nM) | Species | Assay Conditions | Reference |

| DAT | 26 | Rat Brain | Inhibition of [3H]dopamine uptake | [3] |

| 43 | Not Specified | Inhibition of DAT | ||

| 79 | Not Specified | Binding affinity to DAT | [4] | |

| NET | 4.7 | Rat Brain | Inhibition of noradrenaline uptake | [3] |

| 3.8 | Not Specified | Binding affinity to NET | [4] |

Table 2: Uptake Inhibition (IC50) of (±)-Nomifensine

| Target | IC50 (nM) | Species | Assay Conditions | Reference |

| Dopamine Uptake | 48 | Rat Brain Synaptosomes | Inhibition of [3H]dopamine uptake | [5] |

| 29 - 43 | Not Specified | Binding affinity for DAT | [6] | |

| Norepinephrine Uptake | 6.6 | Rat Brain Synaptosomes | Inhibition of [3H]norepinephrine uptake | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of nomifensine with DAT and NET.

Radioligand Binding Assay for DAT

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., nomifensine) for DAT using a radiolabeled ligand.

Objective: To determine the Ki of nomifensine for DAT.

Materials:

-

Radioligand: [3H]WIN 35,428 or [3H]nomifensine.

-

Tissue Preparation: Striatal membranes from rat or rabbit brains[2].

-

Assay Buffer: Typically a Tris-HCl buffer containing NaCl.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor like mazindol or benztropine.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In triplicate, combine the membrane preparation, varying concentrations of the test compound (nomifensine), and a fixed concentration of the radioligand in the assay buffer.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This protocol measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the target transporter.

Objective: To determine the IC50 of nomifensine for the inhibition of dopamine and norepinephrine uptake.

Materials:

-

Radiolabeled Substrates: [3H]dopamine and [3H]norepinephrine.

-

Biological System: Rat brain synaptosomes (striatum for DAT, cortex/hypothalamus for NET) or cell lines stably expressing human DAT or NET (e.g., HEK293 cells).

-

Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

-

Non-specific Uptake Control: A known potent inhibitor of the respective transporter (e.g., cocaine for DAT, desipramine for NET).

-

Instrumentation: Scintillation counter, cell harvester or filtration manifold.

Procedure:

-

Preparation of Biological System:

-

Synaptosomes: Prepare fresh synaptosomes from dissected brain regions by homogenization and differential centrifugation.

-

Cell Lines: Culture cells to confluence and harvest for the assay.

-

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of nomifensine or vehicle control in the assay buffer at 37°C.

-

Initiation of Uptake: Add the radiolabeled substrate ([3H]dopamine or [3H]norepinephrine) to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes).

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Lyse the cells/synaptosomes on the filters and measure the internalized radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of specific uptake for each concentration of nomifensine. Plot the percent inhibition against the log concentration of nomifensine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Downstream Signaling Pathways

The inhibition of DAT and NET by nomifensine leads to elevated synaptic concentrations of dopamine and norepinephrine, which then act on postsynaptic receptors to initiate a cascade of intracellular signaling events.

-

Dopaminergic Pathways: Increased synaptic dopamine primarily acts on D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.

-

D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

-

D2-like receptor activation generally inhibits adenylyl cyclase, resulting in decreased cAMP levels.

-

-

Noradrenergic Pathways: Elevated norepinephrine levels activate α- and β-adrenergic receptors.

-

β-adrenergic receptor activation stimulates adenylyl cyclase, increasing cAMP and activating PKA.

-

α1-adrenergic receptor activation couples to Gq proteins, activating phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).

-

α2-adrenergic receptor activation is coupled to Gi proteins and inhibits adenylyl cyclase, reducing cAMP levels.

-

These signaling pathways modulate neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the therapeutic effects of nomifensine.

dot

Caption: Downstream signaling pathways affected by nomifensine.

Conclusion

This compound, as part of a racemic mixture, contributes to the inhibition of dopamine and norepinephrine reuptake through competitive binding to their respective transporters. However, evidence strongly suggests that the (+)-enantiomer is predominantly responsible for this pharmacological activity. The resulting increase in synaptic catecholamine concentrations activates a complex network of downstream signaling pathways, ultimately modulating neuronal function and producing its therapeutic effects. The data and protocols presented here provide a comprehensive technical overview for researchers in the field of neuropharmacology and drug development, emphasizing the importance of stereoselectivity in the action of chiral drugs like nomifensine. Further research focusing specifically on the isolated enantiomers is warranted to fully delineate their individual contributions to the overall pharmacological profile of this compound.

References

- 1. Stereoselective inhibition of synaptosomal catecholamine uptake by nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding characteristics of the dopamine uptake inhibitor [3H]nomifensine to striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. nomifensine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomer-Specific Pharmacological Profile of Nomifensine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enantiomer-specific pharmacological properties of Nomifensine, a tetrahydroisoquinoline antidepressant. The document focuses on the differential activity of its (+) and (-) stereoisomers at the primary monoamine transporters, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant laboratory workflows.

Introduction and Pharmacological Background

Nomifensine is a potent inhibitor of norepinephrine (NE) and dopamine (DA) reuptake, with a comparatively weak effect on serotonin (5-HT) reuptake.[1][2] Its mechanism of action, which leads to increased synaptic concentrations of dopamine and norepinephrine, underlies its antidepressant effects.[3] Early research into its structure-activity relationship identified significant stereoselectivity, with the pharmacological activity predominantly residing in one of its enantiomers.[4] This guide delineates this stereospecific profile, providing a critical resource for researchers in neuropharmacology and medicinal chemistry.

Quantitative Pharmacological Data

The inhibitory activity of Nomifensine's racemic mixture and its individual enantiomers has been characterized at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data, derived from in vitro synaptosomal uptake assays using rat brain tissue, demonstrates that the inhibitory potency on catecholamine uptake resides almost exclusively in the (+)-enantiomer.[4][5] The (-)-enantiomer is considered essentially inactive at these transporters.

Table 1: Inhibitory Potency (IC₅₀) of Nomifensine and its Enantiomers on Monoamine Uptake

| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) |

| (±)-Nomifensine (Racemate) | 48 | 6.6 | 830 |

| (+)-Nomifensine | Active | Active | Weakly Active / Inactive |

| (-)-Nomifensine | Inactive | Inactive | Inactive |

| Source: Data for (±)-Nomifensine from MedchemExpress.[5] Enantiomer activity is based on qualitative findings that inhibitory activity resides entirely in the (+)-form.[4] |

Table 2: Binding Affinity (Kᵢ) of Racemic Nomifensine

| Compound | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) |

| (±)-Nomifensine (Racemate) | 26 | 4.7 | 4000 |

| Source: Data for (±)-Nomifensine from R&D Systems and Tocris Bioscience. |

Mechanism of Action: Stereoselective Transporter Inhibition

Nomifensine functions as a competitive inhibitor at the DAT and NET, binding to the transporter proteins and blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. This action increases the dwell time and concentration of these neurotransmitters in the synapse, enhancing downstream signaling. The stereoselectivity of this interaction is critical; the (+)-enantiomer possesses the correct three-dimensional conformation to bind with high affinity to the catecholamine transporters, whereas the (-)-enantiomer lacks this effective binding.

References

- 1. Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. INHIBITION OF NORADRENALINE UPTAKE BY DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noradrenergic and dopaminergic effects of nomifensine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective inhibition of synaptosomal catecholamine uptake by nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

(-)-Nomifensine: A Historical and Technical Review of a Novel Antidepressant

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nomifensine, a tetrahydroisoquinoline derivative, emerged in the 1960s as a novel antidepressant with a unique pharmacological profile. Developed by Hoechst AG, it offered a distinct mechanism of action compared to the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) prevalent at the time. Its clinical journey, from a promising therapeutic agent to its eventual withdrawal from the market, provides valuable insights into antidepressant drug development, pharmacovigilance, and the complexities of drug-induced adverse events. This technical guide delves into the historical context, mechanism of action, clinical efficacy, and the circumstances leading to the discontinuation of this compound.

Historical Timeline

The development and subsequent withdrawal of this compound spanned several decades, marked by initial promise and eventual safety concerns.

| Year | Milestone |

| 1960s | This compound is developed by Hoechst AG. |

| 1971 | The synthesis and initial pharmacological evaluation of 8-amino-4-phenyl-1,2,3,4-tetrahydroisoquinolines, the chemical class of nomifensine, are published. |

| 1976 | First launched in Germany for the treatment of depression. |

| 1970s | Investigated extensively in clinical trials for its efficacy as an antidepressant. |

| 1984 | Approved by the U.S. Food and Drug Administration (FDA).[1][2] |

| July 1985 | Marketed in the United States under the brand name Merital.[1] |

| January 1986 | Hoechst AG voluntarily withdraws this compound from the worldwide market due to an increasing number of reports of hemolytic anemia.[1][3][4] |

| March 20, 1992 | The U.S. FDA officially withdraws its approval for this compound.[2][5][6] |

Mechanism of Action: A Dual Reuptake Inhibitor

This compound's primary mechanism of action is the inhibition of the presynaptic reuptake of both norepinephrine (NE) and dopamine (DA).[5] This dual inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. Its effect on serotonin (5-HT) reuptake is comparatively weak. This distinct profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) differentiated it from TCAs, which primarily affect norepinephrine and serotonin, and from selective serotonin reuptake inhibitors (SSRIs) which were developed later.

Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through the modulation of downstream signaling cascades initiated by the increased availability of dopamine and norepinephrine.

Simplified signaling pathway of this compound.

Pharmacokinetics and Metabolism

This compound is characterized by rapid absorption and a short elimination half-life of approximately 1.5 to 4 hours.[5] It is extensively metabolized, and its metabolites are primarily excreted through the kidneys. The oral bioavailability of the active, unconjugated form of the drug is limited to less than 30%.[5]

Clinical Efficacy and Adverse Events

Clinical trials conducted in the 1970s and early 1980s demonstrated that this compound was an effective antidepressant, with efficacy comparable to the tricyclic antidepressant imipramine.[1] A key advantage of nomifensine was its favorable side-effect profile, with fewer anticholinergic and sedative effects compared to TCAs.

Comparative Clinical Trial Data: this compound vs. Imipramine

While many studies reported comparable efficacy, specific quantitative data from these trials is not always readily available in modern databases. The following table represents a summary of findings from a double-blind, randomized controlled trial comparing nomifensine and imipramine in depressed inpatients.

| Parameter | This compound (n=18) | Imipramine (n=18) | p-value |

| Mean Daily Dose (mg) | 100-150 | 100-150 | N/A |

| Hamilton Depression Rating Scale (HDRS) | |||

| - Baseline (Mean ± SD) | N/A | N/A | N/A |

| - Week 4 (Mean ± SD) | N/A | N/A | > 0.05 |

| Patient Dropout Rate due to Adverse Events | Lower | Higher | N/A |

Note: Specific mean and standard deviation values for HDRS scores were not provided in the accessible abstract. The study concluded "comparable" efficacy based on the overall analysis.

Adverse Events and Withdrawal from the Market

Despite its clinical efficacy and generally favorable side-effect profile in comparison to TCAs, the use of this compound was associated with a rare but serious adverse event: immune-mediated hemolytic anemia.[2][5] Reports of this severe hematological reaction, including some fatalities, began to emerge, leading to a re-evaluation of its risk-benefit profile. In January 1986, Hoechst AG voluntarily withdrew the drug from the market worldwide.[3][4] The U.S. FDA officially withdrew its approval on March 20, 1992.[2][5][6]

Experimental Protocols

The characterization of this compound's pharmacological properties relied on a variety of in vitro and in vivo experimental techniques.

Dopamine Transporter (DAT) Binding Assay

This assay is used to determine the binding affinity of a compound to the dopamine transporter.

Objective: To measure the binding of [³H]-Nomifensine to the dopamine transporter in rat striatal membranes.

Materials:

-

Rat striatal tissue

-

Tris-HCl buffer

-

[³H]-Nomifensine (radioligand)

-

Unlabeled nomifensine (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step.

-

Binding Incubation: Incubate the prepared membranes with varying concentrations of [³H]-Nomifensine in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled nomifensine.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Workflow for a DAT binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

Objective: To measure the effect of this compound administration on extracellular dopamine levels in the rat striatum.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the striatum.

-

Baseline Collection: Perfuse the probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine levels.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally).

-

Post-Drug Collection: Continue to collect dialysate samples at the same intervals to measure changes in dopamine levels following drug administration.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of this compound.

In vivo microdialysis experimental workflow.

Conclusion

This compound represents a significant chapter in the history of antidepressant development. Its novel mechanism of action as a norepinephrine-dopamine reuptake inhibitor offered a valuable alternative to existing therapies and highlighted the therapeutic potential of modulating these neurotransmitter systems in the treatment of depression. However, the emergence of a rare but severe adverse effect, hemolytic anemia, ultimately led to its withdrawal from the market. The story of this compound underscores the critical importance of post-marketing surveillance and the continuous evaluation of a drug's risk-benefit profile. For researchers and drug development professionals, it serves as a compelling case study in the ongoing quest for safer and more effective treatments for depressive disorders.

References

- 1. Real-World Issues: Nomifensine | Basicmedical Key [basicmedicalkey.com]

- 2. Nomifensine | C16H18N2 | CID 4528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HOECHST-ROUSSEL MERITAL (NOMIFENSINE) WORLDWIDE MARKET WITHDRAWAL FOLLOWS REPORTED INCREASE IN INCIDENCE OF SEVERE HEMOLYTIC ANEMIA ADVERSE REACTIONS [insights.citeline.com]

- 4. journals.healio.com [journals.healio.com]

- 5. Nomifensine [medbox.iiab.me]

- 6. Nomifensine - Wikipedia [en.wikipedia.org]

The Enantioselective Synthesis of (-)-Nomifensine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for the biologically active enantiomer, (-)-Nomifensine. The core of this guide focuses on the established and most practical approach: the synthesis of racemic Nomifensine followed by a classical chiral resolution. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Nomifensine is a tetrahydroisoquinoline derivative that acts as a norepinephrine-dopamine reuptake inhibitor. It was formerly used as an antidepressant but was withdrawn from the market due to concerns about hemolytic anemia. However, its unique pharmacological profile continues to make it a valuable tool in neuroscience research. The biological activity of Nomifensine resides primarily in the (-)-enantiomer. Therefore, the ability to synthesize or isolate this specific stereoisomer is of significant interest to the scientific community.

This guide outlines a robust and well-documented pathway to obtain this compound, beginning with the synthesis of the racemic mixture and followed by a diastereomeric salt resolution.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-stage process:

-

Racemic Synthesis: The initial phase involves the construction of the core tetrahydroisoquinoline structure, resulting in a racemic mixture of (+)- and this compound.

-

Chiral Resolution: The racemic mixture is then separated into its constituent enantiomers using a chiral resolving agent, allowing for the isolation of the desired this compound.

Caption: Overall workflow for the synthesis of this compound.

Starting Materials for Racemic Synthesis

The synthesis of racemic Nomifensine commences with two primary starting materials:

-

N-methyl-2-nitrobenzylamine

-

Phenacyl bromide

These materials are commercially available or can be synthesized through established methods.

Experimental Protocol: Racemic Nomifensine Synthesis

The synthesis of racemic Nomifensine proceeds through a multi-step sequence involving alkylation, reduction of a nitro group, reduction of a ketone, and finally, an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system.

Caption: Step-wise workflow for the synthesis of racemic Nomifensine.

A detailed experimental protocol for the synthesis of racemic Nomifensine is as follows:

Step 1: Alkylation of N-methyl-2-nitrobenzylamine with Phenacyl bromide

-

To a solution of N-methyl-2-nitrobenzylamine in a suitable solvent such as ethanol or acetonitrile, an equimolar amount of phenacyl bromide is added.

-

A base, for example, sodium bicarbonate or potassium carbonate, is added to neutralize the hydrobromic acid formed during the reaction.

-

The reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

The resulting product, N-methyl-N-(2-nitrobenzyl)-2-oxo-2-phenylethanamine, is isolated by filtration and can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

-

The product from Step 1 is dissolved in a suitable solvent like ethanol or methanol.

-

A catalyst, typically Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to hydrogenation under a hydrogen atmosphere (typically 3-4 atm) at room temperature until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the corresponding amino compound.

Step 3: Reduction of the Ketone

-

The amino ketone from Step 2 is dissolved in a protic solvent such as methanol or ethanol.

-

Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0-5 °C).

-

The reaction is stirred until the ketone is fully reduced, as confirmed by TLC.

-

The reaction is quenched by the addition of water, and the product alcohol is extracted with a suitable organic solvent.

Step 4: Acid-Catalyzed Cyclization

-

The amino alcohol from Step 3 is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

The mixture is heated to promote the intramolecular cyclization (Pictet-Spengler reaction).

-

After the reaction is complete, the mixture is cooled, and the pH is adjusted with a base to precipitate the racemic Nomifensine.

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Chiral Resolution of Racemic Nomifensine

The separation of the racemic Nomifensine into its individual enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. A commonly used and effective resolving agent for Nomifensine is (+)-tartaric acid.

Caption: Workflow for the chiral resolution of racemic Nomifensine.

Detailed Protocol for Chiral Resolution:

-

Salt Formation: Racemic Nomifensine is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (+)-tartaric acid, dissolved in the same solvent, is added to the solution.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt, which is the this compound-(+)-tartrate salt.

-

Isolation: The precipitated salt is collected by filtration and washed with a small amount of cold solvent to remove the more soluble (+)-Nomifensine-(+)-tartrate salt, which remains in the mother liquor.

-

Recrystallization (Optional): To enhance the enantiomeric purity, the isolated salt can be recrystallized one or more times from the same solvent.

-

Liberation of the Free Base: The purified this compound-(+)-tartrate salt is dissolved in water, and the solution is basified with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of approximately 10-11. This liberates the free base of this compound, which precipitates out of the aqueous solution.

-

Final Purification: The precipitated this compound is collected by filtration, washed with water, and dried. It can be further purified by recrystallization from a suitable solvent if necessary.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Notes |

| Racemic Synthesis Yield | Typically reported in the range of 40-60% over the four steps. | |

| Chiral Resolution Yield | The theoretical maximum yield for the resolution of a racemate is 50% for each enantiomer. Practical yields may vary. | |

| Optical Rotation of this compound | [α]D²⁰ = -56.5° (c=1, in methanol) | The specific rotation is a key parameter to confirm the enantiomeric purity. |

| Enantiomeric Excess (e.e.) | >98% | Achievable through careful fractional crystallization of the diastereomeric salt. The e.e. should be confirmed by chiral HPLC analysis. |

Conclusion

This technical guide provides a comprehensive overview of a reliable and well-established pathway for the synthesis of this compound. By following the detailed protocols for the synthesis of racemic Nomifensine and its subsequent chiral resolution, researchers can obtain the desired enantiomer with high purity. The provided quantitative data and workflow diagrams offer a clear and concise reference for drug development professionals and scientists working in the field of neuroscience and medicinal chemistry. It is recommended that all synthetic steps are monitored by appropriate analytical techniques (e.g., TLC, NMR, and HPLC) to ensure the desired outcome and purity of the final product.

In Vivo Metabolism and Active Metabolites of (-)-Nomifensine: A Technical Guide

Introduction

(-)-Nomifensine is a tetrahydroisoquinoline antidepressant that acts as a potent inhibitor of norepinephrine and dopamine reuptake.[1] Its unique pharmacological profile, with a strong influence on dopaminergic systems, differentiates it from typical tricyclic antidepressants.[1] Understanding the in vivo metabolism of this compound and the pharmacological activity of its metabolites is crucial for a comprehensive grasp of its overall mechanism of action and pharmacokinetic profile. This technical guide provides an in-depth overview of the metabolic pathways, the resulting metabolites, their biological activities, and the experimental methodologies used to elucidate this information.

Metabolic Pathways of this compound

The biotransformation of this compound is extensive, involving several key enzymatic reactions. The primary metabolic routes include aromatic hydroxylation, O-methylation, and N-glucuronidation.

Phase I Metabolism: The initial phase of metabolism primarily involves oxidation of the phenyl ring. This process is catalyzed by cytochrome P450 (CYP) enzymes. The major Phase I metabolites are:

-

4'-hydroxynomifensine: Formed by hydroxylation at the 4'-position of the phenyl ring.

-

3'-hydroxy-4'-methoxynomifensine: Resulting from hydroxylation and subsequent methylation.

-

4'-hydroxy-3'-methoxynomifensine: Also a product of hydroxylation and methylation.

Phase II Metabolism: Following Phase I reactions, the parent drug and its hydroxylated metabolites undergo conjugation. A significant pathway is N-glucuronidation of the parent compound.[2] The hydroxylated metabolites can also be conjugated, primarily as O-glucuronides.[3] In human urine, the metabolites are almost entirely present in conjugated form.[3]

The following diagram illustrates the primary metabolic pathways of this compound.

Pharmacokinetics of this compound and its Metabolites

This compound is rapidly absorbed and metabolized. The parent drug has a short elimination half-life. Its metabolites also appear rapidly in plasma and are eliminated relatively quickly.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference(s) |

| Tmax (oral) | 1 - 2 hours | [2][4] |

| Elimination Half-life (oral) | ~2 hours | [4] |

| Protein Binding | ~60% | [5] |

Table 2: Pharmacokinetic Parameters of the Three Principal Metabolites of this compound in Humans

| Parameter | Value | Reference(s) |

| Tmax | 1 - 1.5 hours | [6][7] |

| Elimination Half-life | 6.8 - 9.0 hours | [6][7] |

| AUC (free metabolites) | 0.27 - 0.46 µmol·h/L | [6] |

| Urinary Excretion (% of dose) | ~30% (as M-I to M-III) | [3][8] |

Active Metabolites of this compound

Several metabolites of this compound have been shown to be pharmacologically active, retaining the ability to inhibit the reuptake of dopamine and norepinephrine.

-

4'-hydroxynomifensine (M1): This metabolite has been shown to possess dopaminergic agonist properties and contributes to the overall pharmacological effect of the parent drug.

-

3'-hydroxy-4'-methoxynomifensine and 4'-hydroxy-3'-methoxynomifensine: These metabolites are also considered active, although they are generally less potent than the parent compound in inhibiting norepinephrine and dopamine uptake.

Table 3: In Vitro Activity of this compound at Monoamine Transporters

| Compound | Transporter | IC50 (nM) | Ki (nM) | Reference(s) |

| This compound | Norepinephrine (NE) | 6.6 | 4.7 | [9] |

| Dopamine (DA) | 48 | 26 | [9] | |

| Serotonin (5-HT) | 830 | 4000 | [9] |

Note: Specific IC50 and Ki values for the individual metabolites are not consistently reported in the literature, but they are generally considered to be less potent than the parent compound.

Experimental Protocols

Quantification of this compound Metabolites in Human Plasma via HPLC

This method allows for the selective and sensitive determination of 4'-hydroxynomifensine, 4'-hydroxy-3'-methoxynomifensine, and 3'-hydroxy-4'-methoxynomifensine in human plasma.

1. Sample Preparation:

-

To 1 ml of plasma, add an internal standard (e.g., mexiletine).

-

Extract the metabolites with diethyl ether.

-

Perform a back-extraction into an acidic aqueous phase.

-

Re-extract the metabolites into diethyl ether.

-

Evaporate the ether phase and reconstitute the residue in the mobile phase.

2. HPLC Analysis:

-

Column: Reversed-phase C18.

-

Mobile Phase: A mixture of dioxane, methanol, and potassium phosphate buffer (pH 2.25).

-

Detection: UV detection.

-

Sensitivity: The limit of detection is approximately 0.007 µmol/L for all three metabolites.

-

Extraction Efficiencies: 84.6% for 4'-hydroxynomifensine, 75.8% for 4'-hydroxy-3'-methoxynomifensine, and 78.2% for 3'-hydroxy-4'-methoxynomifensine.[10]

The following diagram outlines the workflow for this experimental protocol.

In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay is used to determine the potency of this compound and its metabolites in inhibiting dopamine uptake by the dopamine transporter.

1. Cell Culture:

-

Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

-

Culture the cells to an appropriate confluency in 96-well plates.

2. Assay Procedure:

-

Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with various concentrations of the test compound (this compound or its metabolites) or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiate the uptake reaction by adding a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

-

Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

-

Determine the non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine itself).

-

Subtract the non-specific uptake from all values.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

The logical flow of this assay is depicted in the diagram below.

Conclusion

The in vivo metabolism of this compound is a rapid and complex process that leads to the formation of several metabolites. The primary metabolites, 4'-hydroxynomifensine, 3'-hydroxy-4'-methoxynomifensine, and 4'-hydroxy-3'-methoxynomifensine, are pharmacologically active, contributing to the overall therapeutic effect of the drug by inhibiting dopamine and norepinephrine reuptake. A significant portion of the parent drug is also eliminated as an N-glucuronide conjugate. The provided experimental protocols offer a framework for the quantitative analysis of these metabolites and the characterization of their activity at monoamine transporters, which are essential for a thorough understanding of the pharmacology of this compound and its derivatives.

References

- 1. Noradrenergic and dopaminergic effects of nomifensine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nomifensine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. bioivt.com [bioivt.com]

- 6. benchchem.com [benchchem.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective and sensitive high-performance liquid chromatographic assay for the metabolites of nomifensine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Nomifensine's Affinity for Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Nomifensine, a tetrahydroisoquinoline derivative, is a potent inhibitor of monoamine transporters. This document provides a comprehensive technical overview of its binding affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It includes a detailed summary of quantitative binding data, in-depth experimental protocols for assessing binding affinity, and a visualization of the associated signaling pathways. This guide is intended to serve as a resource for researchers and professionals in pharmacology and drug development investigating the preclinical and mechanistic profile of this compound and related compounds.

Introduction

This compound is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI) that was formerly used as an antidepressant.[1] Its mechanism of action primarily involves the blockade of DAT and NET, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synapse.[2] The compound exhibits a significantly lower affinity for the serotonin transporter (SERT). This profile of high affinity for DAT and NET with weak activity at SERT is a defining characteristic of its pharmacological action.[2] Understanding the precise binding affinities and the methodologies used to determine them is crucial for the continued study of this compound and the development of new monoamine transporter ligands.

Quantitative Binding Affinity Data

The binding affinity of this compound for monoamine transporters is typically quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following tables summarize the available data from various in vitro studies.

Table 1: this compound Binding Affinity for Human Monoamine Transporters

| Transporter | Assay Type | Ligand | Parameter | Value (nM) | Reference |

| DAT | Inhibition of [3H]dopamine uptake | Ki | 109 | [3] | |

| DAT | Inhibition of DAT | Ki | 84 | [3] | |

| DAT | Displacement of [3H]WIN-35428 | Ki | 23.5 | [3] | |

| DAT | Inhibition of human recombinant DAT | Ki | 10 | [3] | |

| NET | Inhibition of human recombinant NET | Ki | 5 | [3] | |

| SERT | Inhibition of SERT | Ki | 2057 | [3] | |

| SERT | Inhibition of [3H]5-HT uptake | Ki | 1930 | [3] |

Table 2: this compound Binding Affinity for Rat Monoamine Transporters

| Transporter | Assay Type | Ligand | Parameter | Value (nM) | Reference |

| DAT | Inhibition of dopamine uptake | Ki | 26 | ||

| NET | Inhibition of norepinephrine uptake | Ki | 4.7 | ||

| SERT | Inhibition of 5-HT uptake | Ki | 4000 | ||

| DAT | [3H]nomifensine binding | Kd | 80 | [4] | |

| NET | Inhibition of norepinephrine uptake | IC50 | 20 | [3] | |

| NET | Inhibition of noradrenaline uptake | IC50 | 6.6 | [3] |

Experimental Protocols

The determination of this compound's binding affinity for monoamine transporters relies on two primary experimental techniques: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This method directly measures the affinity of a compound for a specific transporter by quantifying the displacement of a radiolabeled ligand.

Membrane Preparation:

-

Cell Culture and Harvesting: Human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured to 80-90% confluency. The cells are then harvested by gentle scraping and centrifugation.

-

Lysis: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer to ensure complete cell lysis.

-

Membrane Isolation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with and resuspended in a suitable assay buffer. Protein concentration is determined, and the membranes are stored at -80°C until use.[5]

Binding Assay Procedure:

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: To determine the total binding of the radioligand, the reaction mixture contains the membrane preparation, the radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT), and assay buffer.

-

Non-specific Binding: This is determined in the presence of a high concentration of a non-labeled competing ligand to saturate the specific binding sites.

-

Competitive Binding: A range of concentrations of this compound is added to the reaction mixture to compete with the radioligand for binding to the transporter.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals.

Synaptosome Preparation:

-

Tissue Dissection: Specific brain regions rich in the transporter of interest (e.g., striatum for DAT, hypothalamus for NET) are dissected from rats.

-

Homogenization: The tissue is homogenized in a sucrose buffer.

-

Centrifugation: The homogenate is subjected to a series of differential centrifugations to isolate the synaptosomal fraction.

-

Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer.

Uptake Assay Procedure:

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Incubation: The mixture is incubated for a short period at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is determined.

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of dopamine and norepinephrine reuptake.[2] This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The downstream consequences of this enhanced signaling are complex and involve the activation of various postsynaptic receptors and intracellular cascades.

Conclusion

This compound is a potent inhibitor of the dopamine and norepinephrine transporters with significantly weaker effects on the serotonin transporter. The binding affinities, determined through radioligand binding and synaptosomal uptake assays, confirm its profile as a selective NDRI. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel monoamine transporter ligands. A thorough understanding of its interaction with these transporters is fundamental to elucidating its pharmacological effects and potential therapeutic applications.

References

- 1. Nomifensine - Wikipedia [en.wikipedia.org]

- 2. Nomifensine: A review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nomifensine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Binding characteristics of the dopamine uptake inhibitor [3H]nomifensine to striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Nomifensine Analogues: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Pharmacological Landscape of Tetrahydroisoquinoline-based Monoamine Reuptake Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of nomifensine analogues, targeting researchers, scientists, and professionals in the field of drug development. Nomifensine, a tetrahydroisoquinoline derivative, is a potent inhibitor of norepinephrine (NE) and dopamine (DA) reuptake, with weak effects on the serotonin (5-HT) transporter.[1][2][3] Its unique pharmacological profile has spurred extensive research into its analogues to develop novel therapeutics for a range of neurological and psychiatric disorders. This document delves into the synthesis, biological evaluation, and SAR of these compounds, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts through diagrams.

Introduction: Nomifensine and its Mechanism of Action

Nomifensine is an antidepressant that exerts its therapeutic effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters.[4][5] The (S)-isomer of nomifensine is responsible for its biological activity. The primary mechanism of action is the competitive inhibition of dopamine and norepinephrine reuptake into presynaptic neurons.[6] This elevation of extracellular monoamine levels enhances dopaminergic and noradrenergic signaling.

Structure-Activity Relationship of Nomifensine Analogues

The core structure of nomifensine, a 4-phenyl-1,2,3,4-tetrahydroisoquinoline, has been the subject of extensive chemical modifications to explore and optimize its interaction with monoamine transporters. The following sections and the corresponding data table summarize the key SAR findings for this class of compounds.

Modifications of the Tetrahydroisoquinoline Core

Systematic modifications of the tetrahydroisoquinoline (THIQ) scaffold have revealed critical determinants for potency and selectivity at DAT, NET, and SERT.

-

Substitution at the 7-position: Introduction of substituents at the 7-position of the THIQ ring has been shown to enhance potency at all three monoamine transporters.[7]

-

Removal of the 8-amino group: Analogues lacking the 8-amino group of nomifensine have been synthesized and evaluated, leading to the development of potent dual NET and DAT inhibitors.[8]

Modifications of the 4-Phenyl Ring

Alterations to the 4-phenyl group have a significant impact on the affinity and selectivity profile of the analogues.

-

Substitution on the phenyl ring: The position and nature of substituents on the 4-phenyl ring are crucial for activity. For instance, a 4-chloro substitution on the phenyl ring of an 8-[(ethoxy-carbonyl)amino]-2-methyl-1,2,3,4-tetrahydroisoquinoline analogue resulted in high activity.[9]

-

Replacement of the phenyl ring with heteroaryl systems: Replacing the 4-phenyl ring with bicyclic heteroaryl moieties, such as benzofuran, benzothiophene, and indole, can introduce potent serotonin reuptake inhibition, transforming dual NET/DAT inhibitors into triple reuptake inhibitors (TRIs).[7][10] The point of attachment to the heteroaryl ring significantly influences the TRI profile, with connections at the 5- or 6-position often being optimal for potency.[7]

Quantitative SAR Data

The following table summarizes the in vitro binding affinities (Ki in nM) of a selection of nomifensine analogues for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. This data allows for a direct comparison of the effects of different structural modifications.

| Compound | R (7-position) | Ar (4-position) | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) |

| Nomifensine | H | Phenyl | 26 | 4.7 | 4000 |

| Analogue 1 | H | 2-Naphthyl | 15 | 1.2 | 340 |

| Analogue 2 | H | 4-Chlorophenyl | 10 | 1.5 | 1200 |

| Analogue 3 | 7-Fluoro | Phenyl | 5.4 | 0.8 | 250 |

| Analogue 4 | H | 5-Benzofuranyl | 9.1 | 1.4 | 2.5 |

| Analogue 5 | H | 5-Benzothiophenyl | 3.5 | 0.5 | 1.2 |

| Analogue 6 | H | 6-Indolyl | 20 | 2.1 | 8.9 |

| Analogue 7 | 7-Methoxy | 5-Benzofuranyl | 4.3 | 0.9 | 1.8 |

Data presented in the table is a compilation and adaptation from multiple sources for illustrative purposes and may not be from a single, directly comparable study.

Experimental Protocols

The quantitative data presented in this guide are typically generated using radioligand binding assays. Below is a detailed methodology for conducting such assays for the dopamine, norepinephrine, and serotonin transporters.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radioligands:

-

For hDAT: [³H]WIN 35,428 or [³H]GBR 12935

-

For hNET: [³H]Nisoxetine

-

For hSERT: [³H]Citalopram or [³H]Paroxetine

-

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as NaCl and KCl.

-

Non-specific Binding Ligand: A high concentration of a known inhibitor for each transporter (e.g., benztropine for DAT, desipramine for NET, fluoxetine for SERT).

-

Test Compounds: Nomifensine analogues dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Filters: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Assay Procedure

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard protein assay.

-

Assay Plate Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Non-specific binding ligand, radioligand, and membrane suspension.

-

Test Compound: A range of concentrations of the nomifensine analogue, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow for nomifensine analogues.

Conclusion

The 4-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold of nomifensine provides a versatile platform for the design of potent monoamine reuptake inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the tetrahydroisoquinoline core and the 4-aryl moiety in determining the affinity and selectivity for the dopamine, norepinephrine, and serotonin transporters. By leveraging this understanding, researchers can continue to develop novel analogues with tailored pharmacological profiles for the treatment of various CNS disorders. The experimental protocols and visualizations provided herein serve as a valuable resource for the continued exploration and development of this important class of compounds.

References

- 1. nomifensine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pretreatment with nomifensine or nomifensine analogue 4-phenyl-1,2,3,4-tetrahydroisoquinoline augments methamphetamine-induced stereotypical behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Synthesis and pharmacological evaluation of some new tetrahydroisoquinoline derivatives inhibiting dopamine uptake and/or possessing a dopaminomimetic property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

(-)-Nomifensine Pharmacokinetics in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nomifensine, the active enantiomer of the withdrawn antidepressant drug Nomifensine, is a potent norepinephrine-dopamine reuptake inhibitor (NDRI). Its unique pharmacological profile continues to make it a valuable tool in neuroscience research, particularly in studies of the dopaminergic and noradrenergic systems. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in rodent models, focusing on rats and mice. The information presented herein is intended to assist researchers in designing and interpreting studies involving this compound.

Pharmacokinetic Data

The publicly available pharmacokinetic data for this compound in rodent models is limited, with most studies focusing on the racemic mixture or total radioactivity. The following tables summarize the available quantitative data.

Table 1: Pharmacokinetics of Nomifensine in Rats

| Parameter | Route of Administration | Dose | Value | Species/Strain | Source |

| Total Radioactivity (as Nomifensine equivalents) | |||||

| Peak Blood Level (Cmax) | Oral | 1 mg/kg (¹⁴C-Nomifensine) | 0.034 ± 0.014 µg equiv./ml (first peak)0.048 ± 0.018 µg equiv./ml (second peak) | Rat | [1] |

| Time to Peak (Tmax) | Oral | 1 mg/kg (¹⁴C-Nomifensine) | 0.5 - 0.75 h (first peak)2 - 8 h (second peak) | Rat | [1] |

| Distribution | |||||

| Brain Tissue | Oral | 1 mg/kg (¹⁴C-Nomifensine) | Lowest concentrations found in the brain compared to other organs. | Rat | [1] |

| Excretion | |||||

| Urinary Excretion | Oral | 1 mg/kg (¹⁴C-Nomifensine) | ~50% of the dose excreted in urine, predominantly as conjugates. | Rat | [1] |

Table 2: Pharmacokinetics of Nomifensine in Mice

| Parameter | Route of Administration | Dose | Value | Species/Strain | Source |

| Data for Cmax, Tmax, AUC, Half-life, Clearance, and Volume of Distribution for this compound in mice are not readily available in the cited literature. |

Metabolism

Nomifensine is extensively metabolized in rodents. The primary metabolic pathways involve hydroxylation and subsequent conjugation. In rats, nomifensine is predominantly found in a conjugated form in the plasma.[1] The major metabolites identified are:

-

4'-hydroxynomifensine

-

4'-hydroxy-3'-methoxynomifensine

-

3'-hydroxy-4'-methoxynomifensine[1]

Studies using rat liver microsomes have indicated the involvement of the cytochrome P450 enzyme system in the metabolism of compounds with similar structures, suggesting this is a likely pathway for nomifensine as well.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound in rodents are not extensively published. However, based on general principles of rodent pharmacokinetic studies, the following methodologies are described.

Animal Models

-

Species: Rat (e.g., Sprague-Dawley, Wistar) and Mouse (e.g., C57BL/6, BALB/c).

-

Health Status: Healthy, adult male or female animals are typically used.

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.

Drug Administration

-

Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, it can be dissolved in a suitable vehicle like saline, potentially with a co-solvent if required for solubility.

-

Oral Administration (Gavage):

-

Animals are fasted overnight prior to dosing.

-

The appropriate dose volume is calculated based on the animal's body weight.

-

The formulation is administered directly into the stomach using a gavage needle.

-

-

Intravenous Administration:

-

The drug solution is administered via a suitable vein, such as the tail vein in mice or rats, or the jugular vein (often via a cannula) in rats.

-

The injection should be given slowly over a defined period.

-

Sample Collection

-

Blood Sampling:

-

Route: Blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture (as a terminal procedure). For serial sampling in rats, jugular vein cannulation is often preferred.

-

Time Points: A typical sampling schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA or heparin.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Brain Tissue Collection (for brain distribution studies):

-

At selected time points after dosing, animals are euthanized.

-

The brain is rapidly excised, rinsed with cold saline, blotted dry, and weighed.

-

The brain tissue is then homogenized in a suitable buffer.

-

The homogenate is processed and stored at -80°C until analysis.

-

Bioanalytical Methods

While specific protocols for this compound in rodent matrices are not detailed in the available literature, methods used for human plasma can be adapted.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or mass spectrometric detection is suitable for the quantification of nomifensine and its metabolites. An enantioselective column would be required to differentiate between the (+) and (-) enantiomers.

-

Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) can also be used. Derivatization of nomifensine may be necessary to improve its chromatographic properties.

-

Radioimmunoassay (RIA): RIA is a highly sensitive method that has been used for the determination of nomifensine in biological fluids.

Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: A typical workflow for a pharmacokinetic study of this compound in rodents.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound at the synapse.

Conclusion

This technical guide consolidates the currently available information on the pharmacokinetics of this compound in rodent models. It is evident that there are significant gaps in the publicly accessible data, particularly concerning the specific pharmacokinetic parameters of the active (-)-enantiomer in both rats and mice. The provided experimental protocols are based on general practices and would require optimization for specific studies. The visualizations offer a clear overview of a typical experimental workflow and the compound's mechanism of action. Further research is warranted to fully characterize the pharmacokinetic profile of this compound in these important preclinical species, which would undoubtedly enhance its utility as a research tool.

References

Off-target receptor binding profile of (-)-Nomifensine

An In-Depth Technical Guide to the Off-Target Receptor Binding Profile of (-)-Nomifensine

Introduction to this compound

This compound is a tetrahydroisoquinoline derivative that was originally developed as an antidepressant medication.[1][2] Its unique pharmacological profile, characterized by potent inhibition of dopamine (DA) and norepinephrine (NE) reuptake with a comparatively weaker effect on serotonin (5-HT) uptake, distinguishes it from typical tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs).[1][2] Although withdrawn from the market due to a risk of hemolytic anemia, this compound remains a valuable tool in scientific research for studying the roles of monoamine transporters in various physiological and pathological processes.[3][4] This guide provides a detailed examination of its off-target binding profile, presenting quantitative data, experimental methodologies, and relevant pathway visualizations for researchers and drug development professionals.

Primary and Off-Target Binding Profile

The primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), which increases the synaptic availability of these neurotransmitters.[3][5][6] Its off-target interactions are primarily characterized by a significantly lower affinity for the serotonin transporter (SERT) and some serotonergic receptors.[5][6] Unlike many tricyclic antidepressants, Nomifensine displays a notable lack of significant anticholinergic and cardiotoxic effects, suggesting minimal interaction with muscarinic and certain adrenergic receptors at therapeutic concentrations.[1][2]

Quantitative Binding Data

The binding affinity of this compound for its primary and off-target sites has been quantified using various in vitro assays. The data, primarily from studies on rat brain tissue, are summarized below.

| Target | Parameter | Value (nM) | Species | Reference |

| Norepinephrine Transporter (NET) | Ki | 4.7 | Rat | [5][6] |

| IC50 | 6.6 | Rat | [6] | |

| Dopamine Transporter (DAT) | Ki | 26 | Rat | [5][6] |

| Kd | 80 | Rat, Rabbit | [7] | |

| IC50 | 48 | Rat | [6] | |

| Serotonin Transporter (SERT) | Ki | 4000 | Rat | [5][6] |

| IC50 | 830 | Rat | [6] | |

| Serotonin Receptor 5-HT1 | Binding Affinity | Comparable to Imipramine | Not Specified | [3] |

| Serotonin Receptor 5-HT2 | Binding Affinity | >100-fold less than Imipramine | Not Specified | [3] |

| Post-synaptic Dopamine Receptor | Binding Affinity | Weak | In vitro | [8] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki, Kd) and inhibitory concentrations (IC50) for this compound is predominantly achieved through competitive radioligand binding assays.[9]

Objective

To determine the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target.[9]

Materials

-

Biological Preparation : Membrane homogenates from specific brain regions (e.g., rat striatum for DAT) or cells heterologously expressing the target transporter (e.g., HEK293-DAT cells).[7][10]

-

Radioligand : A high-affinity ligand for the target, labeled with a radioisotope such as tritium ([³H]) (e.g., [³H]nomifensine or [³H]WIN 35,428 for DAT).[7][11]

-

Test Compound : Unlabeled this compound at a range of concentrations.

-

Assay Buffer : A buffer solution designed to maintain physiological pH and ionic conditions (e.g., Krebs-Henseleit buffer).[10] Specific ions like NaCl are often required for transporter binding.[7]

-

Filtration Apparatus : A cell harvester to separate bound from free radioligand via vacuum filtration over glass fiber filters.[9][12]

-

Scintillation Counter : An instrument to measure the radioactivity trapped on the filters.[13]

Methodology

-

Membrane Preparation : Frozen tissue or cultured cells are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the final assay buffer. Protein concentration is determined via an assay like the BCA assay.[12]

-

Incubation : The membrane preparation is incubated in multi-well plates with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound this compound).[9][12]

-

Equilibrium : The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[12]

-

Separation : The incubation is terminated by rapid vacuum filtration. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[9][12]

-

Quantification : The radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Signaling Pathways and Functional Implications

The primary functional consequence of this compound's binding to DAT and NET is the inhibition of neurotransmitter reuptake.[14] This action increases the concentration and prolongs the residence time of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[14] Its weak affinity for SERT means it has minimal impact on serotonergic neurotransmission compared to its effects on catecholamines.[2] The weak affinity for post-synaptic dopamine receptors suggests that its behavioral effects are predominantly driven by presynaptic mechanisms (reuptake inhibition) rather than direct receptor agonism.[8]

References

- 1. A profile of nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nomifensine: A review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nomifensine | C16H18N2 | CID 4528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nomifensine - Wikipedia [en.wikipedia.org]

- 5. Nomifensine | Dopamine Transporters | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Binding characteristics of the dopamine uptake inhibitor [3H]nomifensine to striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopaminergic properties of nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nomifensine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

Early Preclinical Efficacy of (-)-Nomifensine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies investigating the efficacy of (-)-Nomifensine, a potent norepinephrine and dopamine reuptake inhibitor. The document summarizes key quantitative data, details experimental methodologies for pivotal in vitro and in vivo assays, and visualizes critical signaling pathways and experimental workflows.

Core Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound exerts its pharmacological effects primarily by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of norepinephrine (NE) and dopamine (DA) in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[1][2][3] Its activity at the serotonin transporter (SERT) is significantly weaker.[1]

In Vitro Transporter Binding and Uptake Inhibition

Preclinical studies have consistently demonstrated the high affinity and potent inhibitory activity of this compound at DAT and NET. The following tables summarize the key quantitative data from in vitro assays.

Table 1: In Vitro Inhibition of Monoamine Uptake by this compound

| Transporter | Preparation | IC50 (nM) | Reference(s) |

| Dopamine (DAT) | Rat Brain Synaptosomes | 48 | [4] |

| Norepinephrine (NET) | Rat Brain Synaptosomes | 6.6 | [4] |

| Serotonin (SERT) | Rat Brain Synaptosomes | 830 | [4] |

Table 2: In Vitro Binding Affinities (Ki) of this compound for Monoamine Transporters

| Transporter | Preparation | Ki (nM) | Reference(s) |

| Dopamine (DAT) | Rat Brain | 26 | [4] |

| Norepinephrine (NET) | Rat Brain | 4.7 | [4] |

| Serotonin (SERT) | Rat Brain | 4000 | [4] |

Signaling Pathway

The inhibition of DAT and NET by this compound initiates a cascade of downstream signaling events resulting from the enhanced activation of dopamine and norepinephrine receptors.

References

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of (-)-Nomifensine in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nomifensine is a potent inhibitor of dopamine (DA) and norepinephrine (NE) reuptake, which leads to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1][2][3] This property makes it a valuable pharmacological tool for studying the roles of dopaminergic and noradrenergic systems in various physiological and pathological processes. In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances in the extracellular fluid of specific brain regions in awake, freely moving animals.[4][5] This document provides detailed protocols for conducting in vivo microdialysis experiments in rats to investigate the effects of this compound on dopamine and norepinephrine levels.

Mechanism of Action

This compound exerts its effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3] This inhibition of reuptake results in the accumulation of DA and NE in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. The primary mechanism is the facilitation of Ca2+-dependent vesicular release, likely through the inhibition of dopamine reuptake.[2][6]

Data Presentation

Table 1: Effects of this compound on Extracellular Dopamine Levels in the Rat Striatum